molecular formula C9H9NO4 B1329525 Methyl 3-methyl-2-nitrobenzoate CAS No. 5471-82-9

Methyl 3-methyl-2-nitrobenzoate

Cat. No.: B1329525
CAS No.: 5471-82-9
M. Wt: 195.17 g/mol
InChI Key: NJHDBIXFFZVJGZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process involves the reaction of methyl 3-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the nitration process is scaled up using similar reagents and conditions. The reaction mixture is carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 3-methyl-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-2-nitrobenzoic acid

Scientific Research Applications

Methyl 3-methyl-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-nitrobenzoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group is an electron-withdrawing group, which makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2-nitrobenzoate

Uniqueness

Methyl 3-methyl-2-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHDBIXFFZVJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063933
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5471-82-9
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Record name Methyl 3-methyl-2-nitrobenzoate
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Record name 5471-82-9
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Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
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Record name 3-Methyl-2-nitrobenzoesäuremethylester
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Record name METHYL 3-METHYL-2-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

Thionylchloride (253 mL) was added dropwise to 3 1 methanol at 0°-10° C. Toward end of the addition, the temperature was allowed to rise to 20° C. Solid 2-nitro-3-methylbenzoic acid (500 g) was charged in one portion and the reaction mixture was heated to reflux overnight. It was distilled until pot reached 73° C. After cooling to 60° C., 685 mL water was introduced dropwise and the reaction mixture was cooled to 20° C. Upon adding 26 mL water and 125 mL 80% NaOH, the pH was adjusted to 7. The product was collected by filtration and washed with 3×100 mL water and air dried overnight. Yield of methyl 2-nitro-3-methylbenzoate was 503.5 g (93.5%), mp 72° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-methyl-2-nitro-benzoic acid (1.0 eq.) in MeOH (0.4 M) at 0° C. was added dropwise AcCl (3.0 eq.). The reaction mixture was stirred for 20 hr at reflux. The solvent was reduced in vacuo and the residue was dissolved in EtOAc and washed several times with sat. aq. NaHCO3 solution, brine and dried (Na2SO4). Evaporation of the solvent gave (A1) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 7.86 (1H, d, J=7.5 Hz), 7.53−7.42 (2H, m), 3.89 (3H, s), 2.36 (3H, s). MS (ES) C9H9NO4 requires: 195. Found: 218 (M+Na)+.
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Synthesis routes and methods III

Procedure details

In this example a solution containing 1.002 mole of 2-methyl-6-chlorocarbonyl-nitrobenzene in 200 ml of ethyl ether and a small amount of methylene chloride was added to mixture containing 1.5 mole (60.8 ml) of methanol 1.002 mole (139.7 ml) of triethylamine and 200 ml of ethyl ether at about 0° C. The resulting mixture was stirred for one hour and then allowed to stand overnight. The mixture was then filtered and the filtrate washed with dilute aqueous acid and then washed with an aqueous sodium bicarbonate solution. The washed filtrate was dried and evaporated affording 183.3 g of the title product.
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Synthesis routes and methods IV

Procedure details

2M hexane solution (4.5 mL) of trimethylsilyldiazomethane was added to the mixture of 2-Nitro-3-methylbenzoic acid (1.6 g) and acetone (15 mL) and stirred for 3 hours. After removing the solvent, the residue was diluted with ethyl acetate and washed with 1M sodium hydrate aqueous solution, water and saturated aqueous solution of sodium chloride respectively. Then the obtained substance was concentrated and dried to obtain methyl 2-nitro-3-methylbenzoate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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